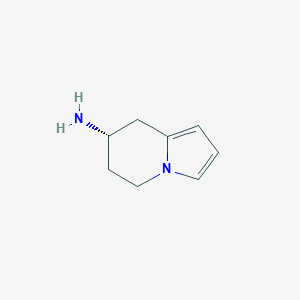

(S)-5,6,7,8-Tetrahydroindolizin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(7S)-5,6,7,8-tetrahydroindolizin-7-amine |

InChI |

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m0/s1 |

InChI Key |

OFHLBABNSDKHMX-ZETCQYMHSA-N |

Isomeric SMILES |

C1CN2C=CC=C2C[C@H]1N |

Canonical SMILES |

C1CN2C=CC=C2CC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 5,6,7,8 Tetrahydroindolizin 7 Amine and Analogues

Enantioselective Synthesis Strategies for Chiral 7-Aminotetrahydroindolizines

The synthesis of enantiomerically pure chiral amines, particularly those embedded in a bicyclic framework like 7-aminotetrahydroindolizine, is a significant challenge in organic chemistry. The demand for such compounds in life sciences has spurred the development of innovative and sustainable synthetic routes. Catalytic asymmetric methods are at the forefront of this endeavor, offering efficient and atom-economical pathways to the desired chiral products. nih.gov These strategies often involve the creation of the key stereocenter during the construction of the heterocyclic ring system.

Asymmetric Catalysis in Tetrahydroindolizine Construction

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiopure molecules, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. baranlab.org This approach avoids the limitations of classical resolution methods and the stoichiometric use of chiral auxiliaries. For the construction of chiral tetrahydroindolizines, several catalytic systems have been developed, leveraging transition metals and organic molecules to orchestrate the enantioselective formation of the bicyclic amine scaffold.

The asymmetric hydrogenation of prochiral nitrogen-containing compounds is one of the most direct and powerful strategies for preparing optically active amines, prized for its high atom economy and sustainability. nih.gov This method has been successfully applied to the synthesis of indolizidine alkaloids through the hydrogenation of indolizine (B1195054) precursors. nih.gov

Researchers have developed ruthenium-N-heterocyclic carbene (Ru-NHC) complexes that effectively catalyze the asymmetric hydrogenation of substituted indolizines. This process allows for the synthesis of a variety of indolizidine alkaloids, which are the saturated counterparts of tetrahydroindolizines, with high stereoselectivity. nih.gov The direct asymmetric hydrogenation of a suitable indolizine or a related cyclic imine precursor stands as a key method for installing the chiral amine functionality. For instance, the intramolecular reductive amination of 5-aminopentanal (B1222117) derivatives can be achieved using ruthenium-BINAP catalysts under hydrogen pressure to afford the (7S)-isomer with high enantiomeric excess.

| Method | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Intramolecular Reductive Amination | Ru-(S)-BINAP / H₂ | 5-Aminopentanal derivative | 92% | nih.gov |

| Asymmetric Hydrogenation | Ruthenium-NHC Complexes | Substituted Indolizines | High (not specified) | nih.gov |

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. nih.gov It offers a range of activation modes, including iminium and enamine catalysis, which have been ingeniously applied to the construction of complex heterocyclic systems. nih.govacs.org

One notable strategy involves an aminocatalytic cascade reaction for the synthesis of biologically relevant tetrahydroindolizines. This approach utilizes a pyrrole-derived hydrazone which, in the presence of a chiral secondary amine catalyst like (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, reacts with α,β-unsaturated aldehydes. The reaction proceeds through a stereoselective iminium ion–enamine-mediated cascade, involving a Friedel–Crafts alkylation and subsequent Michael cyclization, to yield highly functionalized tetrahydroindolizines with excellent diastereo- and enantioselectivities. nih.govacs.org

Another powerful organocatalytic method employs chiral phosphoric acids (CPAs). A sequential catalysis combining a ruthenium complex for olefin cross-metathesis with a chiral phosphoric acid for asymmetric intramolecular Friedel–Crafts alkylation has been developed. This one-pot process transforms N-tethered olefin pyrroles and conjugated enones into a variety of chiral tetrahydroindolizine derivatives with good yields and high enantioselectivity (up to 93% ee). thieme-connect.com Furthermore, isothiourea catalysts have been used in a one-pot tandem sequential process to generate highly functionalized tetrahydroindolizines bearing three stereocenters with excellent enantiomeric ratios. nih.gov

| Organocatalytic Strategy | Catalyst Type | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Aminocatalytic Cascade | Chiral Secondary Amine | Friedel–Crafts / Michael | >99% | nih.govacs.org |

| Sequential Catalysis | Chiral Phosphoric Acid (CPA) | Intramolecular Friedel–Crafts | up to 93% | thieme-connect.com |

| Tandem Sequential Process | Isothiourea | Michael addition / Cyclisation | >99:1 er | nih.gov |

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions. nih.gov Gold(III)-catalyzed multicomponent reactions (MCRs) provide a rapid and atom-economical route to substituted aminoindolizines. nih.gov These reactions typically involve the coupling of aldehydes, amines, and alkynes. A notable example is the reaction between heteroaryl aldehydes, amines, and alkynes, which can be conducted under solvent-free conditions or in water, leading to the efficient synthesis of various aminoindolizines. When enantiomerically enriched amino acid derivatives are used as the amine component, the corresponding N-indolizine-incorporated amino acid derivatives are formed without loss of enantiomeric purity. nih.gov

While these methods primarily construct the aromatic indolizine core, they are crucial as they generate the direct precursors for subsequent asymmetric reduction to the desired (S)-5,6,7,8-tetrahydroindolizin-7-amine. The development of a fully asymmetric gold-catalyzed multicomponent reaction to directly form chiral tetrahydroindolizines remains an active area of research. A related approach involves a bimetallic relay catalysis system, using an achiral iron(III) catalyst and a chiral N,N'-dioxide-scandium(III) complex, for the catalytic multicomponent cycloaddition of pyridinium (B92312) ylides to produce tetrahydroindolizines with up to 99% ee. nih.gov

Rhodium catalysis is a versatile tool in organic synthesis, particularly for carbon-carbon bond-forming reactions and cyclizations. nih.govbeilstein-archives.org Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been developed to produce cyclic products with high diastereoselectivity. nih.govbeilstein-archives.org While directly applied to the synthesis of related pyrrolizidine (B1209537) alkaloid components like chiral necic acid lactones, the underlying principles are applicable to the construction of the tetrahydroindolizine skeleton. nih.gov These reactions often involve the cyclization of a precursor containing both an electrophilic and a nucleophilic moiety, guided by the rhodium catalyst to control the stereochemical outcome. For instance, a rhodium(III)-catalyzed cascade cyclization has been developed for the synthesis of 3-amidoindoles, demonstrating the utility of this metal in constructing indole-based heterocycles under mild conditions. nih.gov The adaptation of such cyclization strategies to create the specific 5,6,7,8-tetrahydroindolizin-7-amine (B2513261) framework is a promising avenue for synthetic chemists.

Chiral Pool Synthesis Utilizing Natural or Derivatized Amino Acid Precursors

The chiral pool approach is a highly attractive strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Amino acids, such as L-proline and L-tryptophan, are particularly valuable precursors for the synthesis of nitrogen-containing heterocycles due to their inherent chirality. baranlab.orgnih.gov This strategy establishes key stereocenters in the target molecule by transferring the chirality from the starting material. nih.gov

A direct route to this compound (also known as (7S)-octahydroindolizin-7-amine) can leverage L-prolinol, a derivative of the natural amino acid L-proline. This approach involves functionalization and ring expansion strategies, where the natural chirality of the prolinol starting material is used to install the desired (7S)-configuration in the final product, often without racemization. nih.gov The use of amino acids as chiral synthons is a well-established method for the synthesis of various bioactive alkaloids. baranlab.org For example, a general route for synthesizing enantiopure indolizidine alkaloids has been developed starting from α-amino acids. baranlab.org These methods underscore the power of using nature's own chiral building blocks to construct complex and stereochemically defined molecules. nih.gov

Diastereoselective Cycloaddition Reactions (e.g., Intramolecular Nitrone-Alkene Cycloadditions) for Stereocontrol

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for creating chiral molecules like this compound. Diastereoselective cycloaddition reactions represent a powerful tool for this purpose, with the intramolecular nitrone-alkene cycloaddition (INAC) being a prominent example. This reaction can establish up to three new contiguous stereocenters in a single, highly controlled step. chem-station.com

The general strategy involves a 1,3-dipolar cycloaddition between a nitrone and an alkene, which are tethered within the same molecule. This process forms a bicyclic isoxazolidine (B1194047) intermediate. rsc.org The regioselectivity of this intramolecular reaction is largely directed by the length and nature of the tether connecting the two reactive groups. rsc.org Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring system unmasks the final amine and alcohol functionalities, yielding highly functionalized cyclic amino alcohols.

The stereochemical outcome of the cycloaddition is governed by the transition state geometry, which can be influenced by the substrate's existing stereocenters, the choice of catalyst, and reaction conditions. For instance, in the synthesis of related alkaloid structures like (–)-rosmarinecine, a domino reaction involving kinetic resolution and subsequent intramolecular 1,3-dipolar cycloaddition yielded the product as a single enantio- and diastereomer. chem-station.com Similarly, density functional theory (DFT) calculations have been used to investigate the transition states of nitrone cycloadditions, confirming that the reaction pathway can be highly selective. rsc.orgnih.gov This level of predictability and control makes the INAC approach a highly attractive strategy for the asymmetric synthesis of the tetrahydroindolizine core.

Novel Cyclization and Annulation Protocols for the Tetrahydroindolizine Scaffold

The construction of the core 5,6,7,8-tetrahydroindolizine (B83744) ring system has been a subject of intense research, leading to the development of several innovative cyclization and annulation methods. Annulation protocols, which involve the formation of a new ring onto an existing one, are particularly efficient for building fused heterocyclic systems. mdpi.com

One expedient, single-step synthesis of the tetrahydroindolizine scaffold involves the annulation of commercially available 2-formylpiperidine hydrochloride with various 1,3-dicarbonyl compounds. nih.gov This reaction, which proceeds in the presence of pyrrolidine (B122466) and molecular sieves, accommodates a range of β-ketoesters, ketones, and amides, providing the desired products in moderate to good yields. nih.gov Another powerful method is the palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates, which offers a direct route to polysubstituted indolizines. organic-chemistry.org The regioselectivity in this case is highly dependent on the choice of the phosphine (B1218219) ligand used with the palladium catalyst. organic-chemistry.org

Multicomponent Reaction Strategies for Diverse Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govmdpi.com This approach is particularly well-suited for synthesizing functionalized heterocyclic scaffolds like tetrahydroindolizine.

A highly enantioselective synthesis of tetrahydroindolizines has been developed using a three-component cycloaddition of a diazoacetate, pyridine (B92270), and an alkenyloxindole. nih.gov This reaction employs a bimetallic relay catalysis system, combining an achiral iron(III) catalyst with a chiral N,N'-dioxide-scandium(III) complex. This dual approach successfully generates a series of substituted tetrahydroindolizines in yields up to 99% and with excellent diastereo- and enantioselectivities (>19:1 d.r., 99% ee). nih.gov MCRs provide a powerful platform for creating libraries of complex molecules from simple, readily available starting materials, making them a cornerstone of modern medicinal and combinatorial chemistry. rsc.orgfrontiersin.org

Oxidative Cyclization and Dehydrogenation Approaches

Oxidative cyclization offers an alternative pathway to construct heterocyclic rings by forming new bonds through the removal of electrons and protons. While direct examples for this compound are specific, the principles can be drawn from the synthesis of related nitrogen heterocycles. For instance, the oxidative cyclization of tryptamine (B22526) derivatives to form C3a-oxygenated pyrroloindolines has been achieved using reagents like Bobbitt's Salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate). syr.edu This type of transformation highlights a strategy where an N-H bond plays a crucial role in the cyclization mechanism, leading to the formation of a fused bicyclic system. syr.edu

Conversely, dehydrogenation or aromatization can be used to convert a saturated tetrahydroindolizine core into its corresponding indolizine analogue. This is often achieved using a metal catalyst such as palladium on carbon (Pd/C). researchgate.net In related systems, such as the conversion of tetrahydro-β-carbolines to β-carbolines, microwave-mediated aromatization using catalytic Pd/C has proven effective, often requiring minimal purification. researchgate.net These oxidative methods provide valuable synthetic routes for both creating the initial saturated scaffold and for modifying it to access related aromatic structures.

Strategies Involving Pyridinium Ylides

Pyridinium ylides are versatile 1,3-dipole intermediates that are widely used in the synthesis of nitrogen-containing heterocycles, particularly indolizines and their reduced forms. rsc.orgresearchgate.net These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. organic-chemistry.org

One of the most common applications of pyridinium ylides is in [3+2] cycloaddition reactions with dipolarophiles (such as alkenes or alkynes) to construct the five-membered pyrrolidine ring of the indolizine system. researchgate.net For example, carbonyl- and nitrile-stabilized pyridinium ylides have been shown to condense with chalcones to form tetrahydroindolizines. rsc.org Furthermore, a highly enantioselective multicomponent reaction utilizing pyridinium ylides has been developed to produce tetrahydroindolizines with high stereocontrol. nih.gov This reaction involves the relay catalysis of an iron(III) complex and a chiral scandium(III) complex to control the cycloaddition of a pyridinium ylide (formed from a pyridine and a diazoacetate) with an alkene. nih.gov The versatility and reactivity of pyridinium ylides make them a powerful tool for the construction of the tetrahydroindolizine scaffold. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing synthetic strategies. ijrpr.com The synthesis of this compound and its analogues is no exception, with a growing emphasis on developing more environmentally benign protocols. Key areas of focus include the use of alternative energy sources like microwave irradiation and the reduction or elimination of volatile organic solvents. nih.gov

Solvent-Free and Microwave-Assisted Reaction Conditions

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes. nih.govtandfonline.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. nih.gov This often results in higher yields, improved product purity, and reduced side-product formation compared to conventional heating methods. mdpi.com

Combining microwave irradiation with solvent-free reaction conditions offers a particularly powerful green chemistry approach. ijrpr.com Solvent-free, or solid-state, reactions reduce pollution and costs associated with solvent purchase and disposal. cmu.edutudelft.nl Reactions can be carried out by grinding reactants together (mechanochemistry) or by using a reusable, non-toxic medium. rsc.org For example, the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives has been successfully achieved under solvent-free conditions using microwave irradiation with Red Sea sand as a reusable catalyst. idosi.org Similarly, catalyst-free multicomponent reactions for synthesizing 1,4-dihydropyridines have been developed in water under microwave irradiation, achieving excellent yields in under 12 minutes. frontiersin.org The application of these microwave-assisted and solvent-free principles holds significant promise for the efficient and sustainable synthesis of the tetrahydroindolizine scaffold.

Atom-Economical and Step-Economical Synthetic Pathways

Recent advancements in organic synthesis have led to the development of powerful one-pot and catalytic asymmetric methodologies that are directly applicable to the construction of the tetrahydroindolizine core and the introduction of the crucial C-7 amine functionality with the desired (S)-stereochemistry. valdosta.eduyoutube.com These approaches stand in contrast to classical linear syntheses which often involve numerous steps, protection/deprotection sequences, and the use of stoichiometric reagents, all of which contribute to lower atom and step economy.

A particularly notable advancement in step-economical synthesis is the single-step construction of the 5,6,7,8-tetrahydroindolizine skeleton. nih.gov This has been achieved through the annulation of commercially available 2-formylpiperidine hydrochloride with various 1,3-dicarbonyl compounds. nih.gov This method provides a rapid and efficient entry to the core structure, significantly reducing the number of synthetic transformations required compared to more traditional multi-step approaches.

Furthermore, the principles of atom economy are best exemplified by the use of catalytic methods. Transition metal-catalyzed reactions, for instance, allow for the construction of complex molecular architectures with high selectivity and efficiency, using only a substoichiometric amount of a catalyst that can be, in principle, recycled. nih.govnih.gov For the synthesis of chiral amines, catalytic asymmetric reduction of imines or related precursors represents a highly atom-economical approach to establishing the desired stereocenter.

The following sections will detail specific research findings that exemplify these modern synthetic strategies for accessing this compound and its analogues, with a focus on the practical application of atom- and step-economical principles.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis is a powerful tool for the enantioselective production of chiral compounds like this compound. These methods utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high excess. A key advantage of this approach is its atom economy, as a small amount of a chiral catalyst can generate a large quantity of the chiral product.

One of the most effective strategies for the asymmetric synthesis of chiral amines is the catalytic hydrogenation of prochiral enamines or imines. While a direct catalytic asymmetric synthesis for this compound is not extensively documented, analogous transformations on related heterocyclic systems provide a strong precedent for its feasibility. For instance, the rhodium-catalyzed asymmetric hydrogenation of N-heteroaromatic compounds has been successfully employed for the synthesis of chiral tetrahydroquinolines and indolines. valdosta.edu

A hypothetical, yet highly plausible, atom-economical route to this compound could involve the synthesis of a 5,6,7,8-tetrahydroindolizin-7-one precursor. This ketone could then be converted to a prochiral enamine or imine, which would subsequently undergo a catalytic asymmetric reduction to furnish the desired (S)-amine. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

| Catalyst Type | Substrate | Product | Key Features |

| Rh(I)•CKphos | Alkenyl isocyanates and alkynes | Indolizidinone cycloadducts | High enantioselectivity (up to 98% ee) in [2+2+2] cycloadditions. nih.govnih.gov |

| Iridium-based catalysts | Dihydroisoquinolines | Chiral tetrahydroisoquinolines | Effective for asymmetric hydrogenation of N-heterocycles. valdosta.edu |

This table presents examples of catalytic asymmetric syntheses of related heterocyclic compounds, illustrating the potential for applying these methods to the synthesis of this compound.

One-Pot and Tandem Reactions

A highly efficient, single-step synthesis of the 5,6,7,8-tetrahydroindolizine core has been reported, involving the annulation of 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds. nih.gov This reaction proceeds in the presence of pyrrolidine and molecular sieves, affording the desired tetrahydroindolizine products in moderate to good yields. nih.gov This approach is particularly attractive for its operational simplicity and use of readily available starting materials.

Building upon this, a hypothetical one-pot synthesis of this compound could be envisioned. This would involve the initial formation of the tetrahydroindolizine core, followed by in-situ functionalization and subsequent asymmetric reduction. For example, the use of a chiral amine in the initial annulation step could potentially induce stereoselectivity. Alternatively, a tandem reaction could be designed where the formation of the indolizine ring is followed by a biocatalytic or chemocatalytic asymmetric amination of a ketone precursor.

| Starting Material 1 | Starting Material 2 | Reagents | Product | Key Features |

| 2-Formylpiperidine hydrochloride | 1,3-Dicarbonyl compounds | Pyrrolidine, 4 Å molecular sieves | 5,6,7,8-Tetrahydroindolizines | Expedient, single-step synthesis of the core structure. nih.gov |

| 2-Alkylazaarenes | Bromonitroolefins | Na2CO3 | Functionalized Indolizines | Metal-free cascade Michael/SN2/aromatization reaction. nih.gov |

This table summarizes one-pot and tandem reactions for the synthesis of the tetrahydroindolizine core and related functionalized indolizines, highlighting the step-economical nature of these processes.

Stereochemical Control and Mechanistic Insights in S 5,6,7,8 Tetrahydroindolizin 7 Amine Synthesis

Origins of Enantioselectivity and Diastereoselectivity in Key Transformations

The formation of the specific (S) configuration at the C7 position, along with the stereochemistry of the indolizidine core, is determined during key bond-forming or reduction steps. The primary sources of this control are the use of chiral molecules—either as auxiliaries, ligands, or catalysts—and the manipulation of reaction conditions to favor a specific stereochemical pathway.

The introduction of chirality into the reaction environment is the most common strategy to induce enantioselectivity. This is achieved by using either stoichiometric chiral auxiliaries, which are temporarily incorporated into the reacting molecule, or sub-stoichiometric chiral catalysts that create a chiral environment for the transformation.

One of the most effective methods involves the use of N-tert-butanesulfinyl imines as chiral intermediates. nih.gov Condensation of a suitable precursor ketone with (R)-tert-butanesulfinamide generates a sulfinylimine. researchgate.net The subsequent diastereoselective reduction of this imine, for example with a hydride reagent like L-Selectride®, produces the amine with a high degree of stereocontrol. researchgate.net The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing the desired stereocenter. wikipedia.org After the reduction, the sulfinyl auxiliary group can be easily removed under acidic conditions. researchgate.netwikipedia.org

Catalytic asymmetric hydrogenation is another powerful technique. nih.gov Intramolecular reductive amination of a suitable amino-keto precursor can be performed using ruthenium catalysts paired with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). researchgate.net The chiral ligand coordinates to the metal center, creating a well-defined chiral pocket. nobelprize.org The substrate then coordinates to this chiral complex in a specific orientation, leading to the hydrogenation of the imine or enamine intermediate from a single face, thereby producing the (S)-isomer with high enantiomeric excess (ee). researchgate.netnobelprize.org

Other catalytic systems have also shown promise in related syntheses. Chiral diamines based on backbones like 8-amino-5,6,7,8-tetrahydroquinoline have been used as ligands in rhodium-based complexes for asymmetric transfer hydrogenation of cyclic imines, achieving notable reactivity and enantioselectivity. nih.govnih.gov While these specific ligands were applied to dihydroisoquinolines, the principle demonstrates the utility of chiral diamine ligands in guiding the stereochemical outcome of imine reduction. nih.govrsc.org

Table 1: Examples of Chiral Controllers in the Synthesis of (S)-Tetrahydroindolizine Scaffolds

| Method | Chiral Controller | Key Transformation | Typical Stereoselectivity |

|---|---|---|---|

| Chiral Auxiliary | (R)-tert-Butanesulfinamide | Diastereoselective reduction of an N-sulfinylimine | >95% ee researchgate.net |

| Asymmetric Catalysis | Ru-(S)-BINAP | Intramolecular reductive amination | 88–92% ee researchgate.net |

| Asymmetric Catalysis | Chiral Diamine/Rh Complex | Asymmetric transfer hydrogenation of cyclic imines | up to 69% ee (on related substrates) nih.govrsc.org |

| Enzymatic Resolution | Lipase (e.g., Novozym 435) | Kinetic resolution of a racemic intermediate | up to 94% ee nih.govresearchgate.net |

When a reaction can produce two or more diastereomeric products, the ratio of these products can often be influenced by the reaction conditions, a concept defined by kinetic versus thermodynamic control. nih.govharvard.edu

Kinetic Control occurs when the reaction is essentially irreversible and the product distribution is determined by the relative rates of formation of the products. nih.gov The product that is formed fastest, i.e., the one with the lowest activation energy barrier, will be the major product. researchgate.net Such conditions are typically achieved at low temperatures with strong, sterically hindered reagents, which favor the most accessible reaction pathway. nih.gov

Thermodynamic Control is established when the reaction is reversible, allowing the products to equilibrate over time. nih.gov Under these conditions, the final product mixture reflects the relative thermodynamic stability of the products. The most stable diastereomer will be the major product, even if it is formed more slowly. harvard.edu This outcome is typically favored by higher temperatures, longer reaction times, and weaker bases or reagents that permit reversibility. nobelprize.org

In the synthesis of (S)-5,6,7,8-Tetrahydroindolizin-7-amine, diastereoselective steps such as the reduction of a cyclic imine or the cyclization to form the bicyclic core can be subject to this type of control. For instance, in a reduction step, the hydride can approach from two different faces to give two different diastereomers. One might be formed more quickly due to less steric hindrance (the kinetic product), while the other might result in a more stable chair-like conformation with substituents in equatorial positions (the thermodynamic product). nih.gov By carefully selecting the reducing agent, solvent, and temperature, chemists can steer the reaction towards the desired diastereomer.

Elucidation of Reaction Mechanisms Through Experimental and Computational Studies

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving stereoselectivity. For the key transformations in the synthesis of this compound, mechanistic studies have provided significant insights.

The mechanism for the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines is well-documented. nih.govnih.gov It is proposed to proceed through a closed, six-membered chair-like transition state where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. nih.gov This rigid conformation orients the bulky tert-butylsulfinyl group in a pseudo-equatorial position, which sterically blocks one face of the C=N double bond. Consequently, the nucleophile is delivered to the less hindered face, leading to a predictable and high level of asymmetric induction. wikipedia.org

For the Ru-BINAP catalyzed asymmetric hydrogenation, the mechanism is understood to involve the formation of a ruthenium hydride species that coordinates to the substrate. nobelprize.org In reactions involving substrates with a nearby functional group (like an ester or amide), this group can also coordinate to the ruthenium center. nobelprize.orgresearchgate.net This dual coordination, in conjunction with the chiral scaffold of the BINAP ligand, creates a highly ordered transition state. This chiral environment forces the substrate to adopt a specific conformation, and the hydride is transferred to only one face of the double bond. nobelprize.org The chirality of BINAP is effectively transmitted to the product through this well-defined transition state structure. nobelprize.org

In addition to experimental methods, computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms. researchgate.net These studies can model the transition states of competing reaction pathways, calculate their relative energy barriers, and rationalize the origins of stereoselectivity. For example, DFT calculations can reveal noncovalent interactions between a catalyst and substrate that are crucial for controlling enantioselectivity but are difficult to observe experimentally.

Techniques for the Isolation and Enrichment of Enantiopure this compound

Even highly enantioselective reactions rarely produce a single enantiomer in 100% purity. Therefore, techniques for the isolation and enrichment of the desired enantiopure compound are essential.

Classical Resolution via Diastereomeric Salts: A long-standing method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA). This reaction forms a mixture of two diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. Once a single diastereomer is isolated, treatment with a base liberates the enantiomerically pure amine.

Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, typically lipases like Novozym 435, which can selectively react with one enantiomer in a racemic mixture. nih.gov For example, a racemic alcohol precursor to the amine can be acylated by an enzyme that preferentially acts on one enantiomer, leaving the other enantiomer unreacted. nih.gov The reacted and unreacted components can then be easily separated.

Dynamic Kinetic Resolution (DKR): DKR is a more advanced and efficient process that combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This has been achieved for related indolizidinone intermediates using lipase-catalyzed or metal-mediated (e.g., Ruthenium-pincer complex) resolution, yielding the desired (S)-amine with high enantiomeric excess. researchgate.netnih.gov

Chromatographic Separation: When a synthetic route produces a mixture of diastereomers (for instance, when using a chiral auxiliary), these can often be separated using standard chromatographic techniques like column chromatography or preparative thin-layer chromatography (TLC). wikipedia.org For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool.

Table 2: Comparison of Isolation and Enrichment Techniques

| Technique | Principle | Maximum Theoretical Yield | Key Requirement |

|---|---|---|---|

| Classical Resolution | Separation of diastereomeric salts by crystallization | 50% | Chiral resolving agent, differential solubility |

| Enzymatic Kinetic Resolution | Enzyme selectively modifies one enantiomer | 50% | Selective enzyme, separable product/starting material nih.gov |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization | 100% | Selective catalyst and a method to racemize the substrate researchgate.netnih.gov |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | <100% (depends on separation efficiency) | Chiral column, separable peaks |

Structure Activity Relationship Sar Studies and Molecular Recognition of 7 Aminotetrahydroindolizine Derivatives

Rational Design and Synthesis of (S)-5,6,7,8-Tetrahydroindolizin-7-amine Analogues for SAR Exploration

The exploration of the structure-activity relationship (SAR) for derivatives of this compound begins with the rational design and synthesis of a diverse library of analogues. The core strategy involves systematically modifying the parent scaffold to probe the chemical space and understand how specific structural features influence biological activity. Synthetic approaches are often versatile, allowing for the introduction of various substituents at key positions on the tetrahydroindolizine ring system.

The synthesis of related heterocyclic systems, such as 5,6,7,8-tetrahydroquinazolines, provides a model for these strategies. One common method is the cyclocondensation of α-aminoamidines with diarylidencyclohexanones. nih.govresearchgate.net This process, often conducted in a solvent like pyridine (B92270) at elevated temperatures, can yield the desired core structure with high efficiency. nih.govresearchgate.net A key advantage of using precursors like protected α-aminoamidines is the ability to introduce functional groups that can be deprotected in later steps, opening avenues for further functionalization. nih.govresearchgate.net

Another established approach involves the modification of existing heterocyclic scaffolds. For instance, research on 5,6,7,8-tetrahydroquinolines has shown that substituents can be introduced at various positions, such as the 2- or 8-position, to generate distinct classes of compounds. nih.gov These modifications can include creating alkene derivatives or replacing carbon linkages with other spacer groups. nih.gov Such synthetic versatility is crucial for building a comprehensive set of analogues for SAR studies. The goal is to generate compounds with varied electronic properties, steric bulk, and hydrogen bonding capabilities to systematically evaluate their impact on target interactions.

The table below outlines a generalized synthetic strategy based on established methods for related heterocyclic compounds.

| Step | Description | Precursors | Conditions | Outcome |

| 1 | Core Scaffold Formation | Protected α-aminoamidines, Diarylidencyclohexanones | Pyridine, 100°C | Protected Tetrahydroindolizine Core |

| 2 | Deprotection | Protected Core | Acid or Base | Free amine for functionalization |

| 3 | Functionalization | Deprotected Core, Various Electrophiles | Coupling Reagents | Library of diverse analogues |

Impact of Structural Modifications and Substituents on Molecular Interactions

Structural modifications to the core 7-aminotetrahydroindolizine skeleton and the introduction of various substituents are pivotal in modulating molecular interactions and biological activity. SAR studies on related heterocyclic compounds, such as 7-azaindoles, reveal that nearly every position on the ring can be a target for modification to create novel, active molecules. citedrive.comnih.gov The most successful substitutions often involve alkyl groups, aryl carboxamides, and other heterocyclic rings. citedrive.comnih.gov

The nature of the substituent significantly influences the compound's properties. For example, in the development of dihydroisoxazole (B8533529) inhibitors, introducing tryptophan derivatives with fluoro-substitutions at different positions on the indole (B1671886) ring had a marked effect on both binding affinity and reactivity. nih.gov The 5-fluoro-indole derivative emerged as a potent inhibitor, while 6-fluoro and 7-aza- derivatives showed comparable affinity but lower reactivity. nih.gov This highlights that even subtle changes in electronic distribution can fine-tune a molecule's interaction with its biological target.

Similarly, studies on 1,4-dihydrobenzo[e] nih.govresearchgate.netnih.govtriazines demonstrate the impact of electron-donating versus electron-withdrawing groups. mdpi.com The presence of an electron-donating p-tolyl group facilitated the formation of certain products, whereas an electron-withdrawing p-nitrophenyl substituent suppressed this reaction pathway. mdpi.com This principle is directly applicable to the design of tetrahydroindolizine analogues, where the electronic nature of substituents can be tuned to enhance specific molecular interactions, such as hydrogen bonding or hydrophobic contacts within a target's binding site.

The following table summarizes the observed impact of different substituent types on the activity of related heterocyclic compounds.

| Substituent Type | Position of Modification | General Impact on Molecular Interaction | Example from Related Compounds |

| Fluoro Group | Aromatic Ring | Modulates electronic properties, can increase binding affinity (K_I) | 5-fluoro-indole derivative of dihydroisoxazole showed a K_I of 0.019mM. nih.gov |

| Alkyl/Aryl Carboxamide | Various | Can enhance binding through additional hydrophobic and hydrogen bond interactions | A common successful substitution on the 7-azaindole (B17877) scaffold. citedrive.comnih.gov |

| Heterocyclic Rings | Various | Introduces additional points for interaction, can improve specificity | A successful modification for creating novel 7-azaindole analogues. citedrive.comnih.gov |

| Electron-donating Group | Aromatic Ring | Can influence reaction mechanisms and binding mode | p-tolyl group on a benzo nih.govresearchgate.netnih.govtriazine scaffold. mdpi.com |

| Electron-withdrawing Group | Aromatic Ring | Can alter reactivity and suppress certain pathways | p-nitrophenyl group on a benzo nih.govresearchgate.netnih.govtriazine scaffold. mdpi.com |

Investigating Ligand-Target Binding Specificity at a Molecular Level (e.g., Enzyme Binding Pockets, Receptor Interactions)

Understanding how 7-aminotetrahydroindolizine derivatives bind to their biological targets at a molecular level is crucial for rational drug design. This involves characterizing the interactions within the specific binding pockets of enzymes or receptors. Many enzymes targeted in drug discovery, such as trypanothione (B104310) reductase, feature large and often hydrophobic active sites, which presents a challenge for designing specific inhibitors. nih.gov

Virtual ligand docking simulations and X-ray crystallography are powerful tools for elucidating these interactions. nih.gov Studies on small-molecule inhibitors have revealed binding to specific regions, such as the hydrophobic wall of the "mepacrine binding site" in trypanothione reductase. nih.gov The precise conformation and potency of a ligand can vary even between enzymes from different but related organisms. nih.gov

In some cases, inhibitors form covalent bonds with key residues in the active site. For example, certain dihydroisoxazole inhibitors have been shown to covalently bind to the active site cysteine of human transglutaminase 2. nih.gov Mass spectrometry analysis can confirm this by identifying the peptide fragment containing the modified residue. nih.gov Molecular docking studies on other heterocyclic systems, like tetrahydroquinazoline (B156257) derivatives, have predicted high binding affinity toward essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR). researchgate.net These computational models help visualize how the ligand fits into the binding pocket and which specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) contribute to its affinity.

Optimization Strategies for Molecular Probes and Research Tools Based on Ligand Efficiency

The optimization of this compound derivatives into potent and selective molecular probes relies on iterative cycles of design, synthesis, and testing, guided by SAR data. A key metric in this process is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). The goal is to maximize binding potency while maintaining a low molecular weight, which often correlates with better pharmacological properties.

Quantitative structure-activity relationship (QSAR) studies are a cornerstone of this optimization process. frontiersin.org By building mathematical models, researchers can predict the biological activity of newly designed analogues before they are synthesized. frontiersin.org These models use calculated molecular descriptors that encode the physicochemical properties of the molecules. Machine learning algorithms, such as those based on random forests, can be used to build robust predictive models from a set of known active and inactive compounds. frontiersin.org

The optimization process often involves navigating a trade-off between affinity and reactivity. As seen with dihydroisoxazole inhibitors, structural changes that led to a tenfold increase in affinity were sometimes met with a decrease in reactivity. nih.gov Therefore, optimization is not merely about maximizing one parameter but achieving a balanced profile suitable for the intended application, whether as a reversible probe or an irreversible inhibitor. The ultimate aim is to use the insights gained from SAR to discover an inhibitor with significantly higher activity and selectivity than the initial lead compound. nih.gov

Computational and Theoretical Chemistry of S 5,6,7,8 Tetrahydroindolizin 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of molecular structure and energetics.

The three-dimensional structure of (S)-5,6,7,8-Tetrahydroindolizin-7-amine is not static. The saturated six-membered ring of the tetrahydroindolizine core can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis using quantum chemical methods can determine the relative energies of these conformers and the energy barriers for interconversion.

Studies on related indolizine (B1195054) derivatives have shown that the conformational equilibrium is influenced by both steric and electronic effects. nih.gov For instance, the position and nature of substituents on the indolizine ring can significantly alter the stability of different conformers. nih.gov In the case of this compound, the primary amine group at the C7 position will have preferred orientations (axial vs. equatorial in a chair-like conformation) that minimize steric hindrance and optimize intramolecular interactions. DFT calculations, such as those at the B3LYP/6-311+G(d,p) level of theory, can precisely model these preferences. nih.gov

Table 1: Illustrative Conformational Energy Profile for a Substituted Tetrahydro-heterocycle This table represents a typical output from a conformational analysis of a substituted six-membered ring, demonstrating the energy differences between conformers. The values are hypothetical for illustrative purposes.

| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Chair | 178.5 | 0.00 | 95.8 |

| Axial-Chair | 55.2 | 2.15 | 3.9 |

| Twist-Boat | 89.7 | 5.50 | 0.3 |

This analysis is crucial for understanding how the molecule will present itself to biological targets, as the lowest energy conformer is typically the most abundant and biologically relevant.

The parent indolizine scaffold is recognized as a delocalized 10π-electron aromatic system. researchgate.net Quantum chemical calculations can elucidate how the saturation of one ring and the addition of the amine substituent in this compound modify this electronic structure. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org

DFT studies on related indoloindolizine systems have demonstrated that structural modifications, such as benzannulation, can systematically tune the HOMO-LUMO gap. acs.org For this compound, calculations would likely show a larger HOMO-LUMO gap compared to the fully aromatic indolizine, indicating greater stability. The amine group, being an electron-donating group, would raise the energy of the HOMO, influencing the molecule's nucleophilicity and reactivity.

These calculations are also used to predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can simulate UV-Visible absorption spectra by calculating electronic transition energies and corresponding oscillator strengths. nih.gov This allows for the assignment of experimental spectral bands to specific electronic transitions within the molecule. nih.gov

Table 2: Predicted Electronic Properties of Indolizine Derivatives using DFT This table is a representative example based on findings for related heterocyclic systems, illustrating how DFT can be used to compare electronic properties. acs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indolizine (Parent) | -5.85 | -1.25 | 4.60 |

| A Tetrahydroindolizine Derivative | -6.10 | -0.95 | 5.15 |

| This compound | -5.98 | -0.90 | 5.08 |

Molecular Dynamics Simulations to Understand Conformational Dynamics and Ligand Flexibility

While quantum calculations explore static structures, Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. ulisboa.pt An MD simulation of this compound, typically in a simulated aqueous environment, would reveal the dynamic behavior of the molecule. mdpi.com

The simulation generates a trajectory by solving Newton's equations of motion for every atom in the system. ulisboa.pt This trajectory allows for the analysis of:

Conformational Flexibility : Observing transitions between different ring conformations and the rotation of the amine substituent.

Solvent Interactions : Understanding how water molecules arrange around the amine and the hydrophobic portions of the ring system.

Ligand Dynamics : When bound to a target, MD can show how the ligand adapts its conformation within the binding site, a phenomenon crucial for induced-fit models of ligand binding. nih.gov

MD simulations are essential for obtaining a realistic view of the molecule's behavior in a biological context and for preparing structures for further studies like molecular docking. mdpi.com

Molecular Docking Studies for Predicting Binding Modes with Theoretical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, such as a small molecule ligand binding to a protein receptor. For this compound, docking studies can hypothesize its potential biological targets and elucidate its binding mode at the atomic level.

Given the structural similarity to other bioactive heterocyclic compounds, potential targets could include kinases, cyclooxygenase (COX) enzymes, or various microbial enzymes. researchgate.netnih.govresearchgate.net For example, studies on similar 5,6,7,8-tetrahydro-heterocycles have identified them as potential inhibitors of enzymes like p38 MAPK or dihydrofolate reductase. nih.govresearchgate.net

In a typical docking workflow, a 3D model of the target protein is used as a receptor. The low-energy conformer of this compound (often derived from quantum calculations) is then placed into the protein's active site. A scoring function evaluates thousands of possible poses, ranking them based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The results can predict whether the amine group acts as a hydrogen bond donor, or which parts of the ring system engage in favorable interactions with amino acid residues.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| p38 MAPK | -8.2 | Met109, Gly110, Asp168 | H-bond from amine to Asp168 backbone; Hydrophobic interactions with Met109 |

| COX-2 | -7.5 | Arg120, Tyr355, Ser530 | H-bond from amine to Ser530; Pi-cation interaction with Arg120 |

| MtDHFR | -7.9 | Asp27, Ile94, Phe31 | H-bond from amine to Asp27; Hydrophobic contact with Ile94 and Phe31 |

Pharmacophore Modeling and Virtual Screening for the Discovery of Novel Research Tools and Scaffolds

The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets. researchgate.net Pharmacophore modeling and virtual screening are powerful computational strategies to leverage this property and discover new bioactive molecules based on the this compound scaffold.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for biological activity. nih.gov For this compound, a pharmacophore model could be constructed based on its 3D structure and chemical features.

This model can then be used as a 3D query to search large virtual databases of chemical compounds. This process, known as virtual screening, rapidly identifies other molecules that match the pharmacophore, regardless of their underlying chemical scaffold. nih.gov The hits from this screen can then be subjected to molecular docking and further analysis to prioritize them for experimental testing. This approach accelerates the discovery of novel research tools or starting points for drug discovery programs by efficiently exploring vast chemical space. nih.gov

Table 4: A Potential Pharmacophore Model Derived from this compound

| Feature No. | Feature Type | Location/Description |

| 1 | Hydrogen Bond Donor (HBD) | Centered on the nitrogen of the C7-amine group |

| 2 | Positive Ionizable (PI) | Associated with the protonated C7-amine group |

| 3 | Hydrophobic (HY) | Centered on the C5-C6 carbons of the saturated ring |

| 4 | Aromatic Ring (AR) | Centered on the five-membered pyrrole-like ring |

S 5,6,7,8 Tetrahydroindolizin 7 Amine As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Utility in the Asymmetric Synthesis of Complex Natural Products and Related Alkaloids

No specific examples were found in the scientific literature of (S)-5,6,7,8-Tetrahydroindolizin-7-amine being utilized as a starting material or key building block for the asymmetric synthesis of complex natural products or related alkaloids. Research in the field of indolizidine alkaloids, a class of natural products containing a similar core structure, typically involves the construction of the bicyclic indolizidine ring system from acyclic or monocyclic precursors, rather than starting with a pre-formed aminotetrahydroindolizine scaffold.

Development of New Chiral Auxiliaries, Ligands, or Catalysts Incorporating the Aminotetrahydroindolizine Moiety

The investigation did not uncover any published research on the development or application of new chiral auxiliaries, ligands, or catalysts that specifically incorporate the this compound moiety. While the development of chiral ligands for asymmetric catalysis is a vast and active area of research, this particular scaffold does not appear to be among those that have been reported. nih.govrsc.org Searches for related structures did identify ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, but this represents a fundamentally different heterocyclic system.

Analytical Methodologies for Stereochemical Purity and Structural Elucidation in Research Contexts

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

The quantitative assessment of the enantiomeric composition of a chiral substance, expressed as enantiomeric excess (ee), is critical in asymmetric synthesis and for the quality control of enantiopure compounds. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose. heraldopenaccess.us

Chiral HPLC is a widely used technique for the separation of enantiomers. heraldopenaccess.us This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amines. biotools.us The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. schrodinger.com

For primary amines, the addition of acidic or basic additives to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. schrodinger.com The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. uma.es While direct analysis on a CSP is preferred, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is also a viable, albeit more complex, strategy. nih.gov

Table 1: Exemplary Chiral HPLC Conditions for the Analysis of Chiral Amines This data is illustrative and based on methods for analogous compounds, not specifically (S)-5,6,7,8-Tetrahydroindolizin-7-amine.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel AD-RH | mdpi.com |

| Mobile Phase | 20% CH3CN in H2O | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV | heraldopenaccess.usuma.es |

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. chromatographyonline.comeuropeanpharmaceuticalreview.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent such as methanol. chromatographyonline.com Similar to HPLC, chiral stationary phases are employed to achieve enantiomeric separation. chromatographyonline.com

The technique has proven highly effective for the analysis of primary amines. wiley.com The optimization of parameters such as the organic modifier, additives (acidic or basic), back pressure, and temperature is key to achieving successful separations. chromatographyonline.com For instance, crown ether-derived CSPs have shown excellent performance in the chiral separation of primary amines using an acidic mobile phase modifier. wiley.com SFC can be readily coupled with mass spectrometry for enhanced sensitivity and selectivity. wiley.com

Table 2: Illustrative Chiral SFC Screening Conditions for Primary Amines This data is illustrative and based on general screening protocols for analogous compounds.

| Parameter | Condition | Reference |

|---|---|---|

| CSP | Crownpak® CR-I (+) | wiley.com |

| Mobile Phase | CO2 / Methanol with 0.8% TFA | wiley.com |

| Flow Rate | 3.0 mL/min | chromatographyonline.com |

| Back Pressure | 150 bar | chromatographyonline.com |

| Detection | UV/MS | wiley.com |

Gas chromatography (GC) is another valuable technique for the analysis of chiral compounds, particularly for volatile or semi-volatile substances. Due to the polar nature of amines, which can lead to poor peak shape and column interactions, derivatization is often necessary prior to GC analysis. vt.edulabrulez.com Common derivatization strategies for amines include acylation or silylation to increase their volatility and thermal stability. researchgate.net

For chiral analysis, either a chiral stationary phase can be used to separate the enantiomers directly, or the amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. researchgate.net The coupling of GC with a mass spectrometer (MS) provides not only quantitative information based on the chromatographic separation but also structural information from the mass spectra of the analytes, aiding in their identification. mdpi.com

Table 3: General GC-MS Parameters for the Analysis of Derivatized Amines This data is illustrative and based on general methods for analogous compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rtx-1MS (30 m x 0.25 mm, 0.25 µm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Split/Splitless | mdpi.com |

| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) or BSTFA | researchgate.netmdpi.com |

| Detection | Mass Spectrometry (EI) | mdpi.com |

Spectroscopic Approaches for Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a fundamental aspect of its characterization. Spectroscopic techniques, in conjunction with computational methods, provide powerful tools for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This technique is particularly useful for molecules containing chromophores that absorb in the accessible UV-Vis range.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us Since the VCD spectrum of a chiral molecule is unique to its absolute configuration, it serves as a "fingerprint" of its stereochemistry. nih.gov The determination of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum calculated for one of the enantiomers using Density Functional Theory (DFT). biotools.usnih.gov A good agreement between the experimental and calculated spectra confirms the absolute configuration of the analyte. VCD is a versatile technique applicable to a wide range of chiral molecules in solution and does not require the presence of a chromophore. biotools.usschrodinger.com

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined with high confidence. nih.gov The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and rate-limiting step. nih.gov When successful, it provides definitive proof of the molecular structure and stereochemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.